2-Dodecen-4-yne, (Z)-
Description
Overview of Alkenyne Chemical Structures and Their Role in Organic Synthesis
Alkenynes, also known as enynes, are a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon double bond (alkene) and one carbon-carbon triple bond (alkyne) within their molecular structure. The general formula for acyclic alkynes is CnH2n-2. lookchem.com The unique combination of these two functional groups, each with its distinct reactivity, makes enynes exceptionally versatile building blocks in organic synthesis. archive.org
The triple bond of the alkyne moiety consists of one strong sigma (σ) bond and two weaker pi (π) bonds, rendering it highly reactive and susceptible to a variety of chemical transformations, including addition reactions (hydrogenation, halogenation), cycloadditions, and metal-catalyzed coupling reactions. lookchem.comchemsrc.com Terminal alkynes, where the triple bond is at the end of a carbon chain, also exhibit notable acidity at the sp-hybridized C-H bond, allowing for the formation of acetylide anions which are crucial intermediates for building more complex molecules. chemsrc.com
In organic synthesis, alkynes serve as precursors for a wide array of other functional groups. archive.org For instance, they can be selectively hydrogenated to form either cis- or trans-alkenes, or fully reduced to alkanes. Hydration of alkynes typically yields ketones, providing another pathway for molecular elaboration. chemsrc.comchemsrc.com This reactivity makes alkynes indispensable in the synthesis of complex natural products, pharmaceuticals, polymers, and advanced materials. chemsrc.comlookchem.com
The Importance of Geometric Isomerism (Z/E) in Unsaturated Hydrocarbons
Geometric isomerism, a form of stereoisomerism, is a critical concept in understanding the structure and function of unsaturated hydrocarbons like alkenes. It arises from the restricted rotation around a carbon-carbon double bond. nist.gov This rigidity means that if each carbon of the double bond is attached to two different groups, two distinct spatial arrangements, or geometric isomers, can exist. chemicalregister.com
These isomers are designated using the (Z/E) notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on each carbon of the double bond are assigned a priority based on atomic number. If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is labeled (Z), from the German zusammen (together). nist.govmdpi.com If they are on opposite sides, it is labeled (E), from entgegen (opposite). nist.gov
This seemingly subtle difference in spatial arrangement can lead to significant variations in the physical and chemical properties of the isomers. nist.gov These can include differences in melting point, boiling point, stability, and reactivity. Crucially, in biological systems, the specific geometric isomer of a molecule is often essential for its activity, as enzymes and receptors are highly sensitive to molecular shape. bioline.org.br
Positioning of (Z)-2-Dodecen-4-yne within Natural Products Chemistry and Synthetic Methodologies
(Z)-2-Dodecen-4-yne is a specific enyne that has been identified within the context of natural products chemistry. Research has shown its presence as a constituent in the essential oil of plants from the Tagetes genus. bioline.org.br A study analyzing the chemical composition of essential oils for their potential as insecticides identified (Z)-2-Dodecen-4-yne in Tagetes lucida, suggesting its potential role as a repellent against agricultural pests like Diaphorina citri, the vector for citrus greening disease. bioline.org.br The presence of alkynyl compounds in nature, while less common than other functional groups, is significant, as these compounds often exhibit potent biological activities, including antifungal, antibacterial, and insecticidal properties. rhhz.net
From a synthetic standpoint, molecules with the dodecene framework are of considerable interest, particularly as insect sex pheromones. For example, various isomers of dodecenyl acetate (B1210297) are key components of the pheromones of numerous Lepidoptera species, and their synthesis is a major focus for developing pest management strategies. bch.roresearchgate.net Similarly, dodecenolides, cyclic ester derivatives, have been identified as important flavor components and pheromones. internationaljournalssrg.orghelsinki.fi
The synthesis of these related (Z)-alkene structures often involves the stereoselective reduction of an alkyne precursor, for instance, using a Lindlar catalyst to produce the cis or (Z)-double bond. internationaljournalssrg.org Given its structural features—a C12 backbone, a (Z)-configured double bond, and an alkyne functionality ripe for further transformation—(Z)-2-Dodecen-4-yne represents a valuable synthon. It can be seen as both a naturally occurring target molecule and a potential intermediate in the stereoselective synthesis of more complex, biologically active compounds.
Interactive Data Table for (Z)-2-Dodecen-4-yne
| Property | Value | Source |
| Compound Name | (Z)-2-Dodecen-4-yne | chemsrc.com |
| CAS Number | 74744-37-9 | lookchem.comchemsrc.comlookchem.com |
| Molecular Formula | C₁₂H₂₀ | archive.org |
| Molecular Weight | 164.29 g/mol | archive.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74744-37-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(Z)-dodec-2-en-4-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5H,4,6,8,10-12H2,1-2H3/b5-3- |
InChI Key |
DZJQHWUBUBRWEE-HYXAFXHYSA-N |
Isomeric SMILES |
CCCCCCCC#C/C=C\C |
Canonical SMILES |
CCCCCCCC#CC=CC |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization of Z 2 Dodecen 4 Yne
Comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (Z)-2-Dodecen-4-yne. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, the molecule is ionized, typically by electron impact (EI), and fragmented. The resulting mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum, which serves as a molecular fingerprint for identification.
For (Z)-2-Dodecen-4-yne, GC-MS analysis is crucial for confirming its molecular weight and providing initial structural information based on its fragmentation pattern. The retention time in the gas chromatogram offers a measure of its volatility and is a key parameter for its identification in complex mixtures.
Standard one-dimensional GC can sometimes be insufficient for resolving complex isomeric mixtures. Two-dimensional gas chromatography (GC × GC) coupled with a time-of-flight mass spectrometer (ToFMS) offers significantly enhanced separation power and sensitivity. This technique employs two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and reinjects them onto the second column for a rapid, secondary separation.
The primary advantages of GC × GC-ToFMS for the analysis of (Z)-2-Dodecen-4-yne include:
Enhanced Isomer Resolution: It can effectively separate the (Z)-isomer from its corresponding (E)-isomer, as well as other positional isomers of dodecenyne that may co-elute in a one-dimensional GC system. This separation is critical for accurate quantification and isomeric purity assessment.
Increased Peak Capacity: The two-dimensional separation space allows for the resolution of a much larger number of compounds in a single run.
Improved Signal-to-Noise Ratio: The modulation process results in peak compression, leading to taller, narrower peaks and thus lower detection limits.
Structured Chromatograms: The resulting two-dimensional plot shows structured patterns where chemically similar compounds elute in specific regions, aiding in compound identification.
The fast acquisition speeds of ToFMS are essential to adequately sample the sharp peaks produced by the second-dimension column, ensuring high-quality mass spectra for confident identification.
The mass spectrum of (Z)-2-Dodecen-4-yne provides critical data for its structural confirmation. Under electron ionization, the molecular ion (M⁺•) is formed, which then undergoes fragmentation through characteristic pathways for unsaturated hydrocarbons. The fragmentation of enynes is dictated by the stability of the resulting carbocations and radicals, with cleavage often occurring at positions allylic or propargylic to the unsaturated bonds.
Key fragmentation pathways for dodecenynes include:
Allylic Cleavage: Fission of the C-C bond beta to the double bond is a favorable process, leading to a stable allylic carbocation. For (Z)-2-Dodecen-4-yne, cleavage of the C6-C7 bond would be a primary example.
Propargylic Cleavage: Similarly, cleavage of the C-C bond beta to the triple bond results in a stable propargylic cation.
McLafferty Rearrangement: If a gamma-hydrogen is available and sterically accessible, a rearrangement can occur, leading to the loss of a neutral alkene.
The resulting fragments provide a roadmap to deduce the original structure.
Table 1: Predicted Mass Spectrometry Fragments for (Z)-2-Dodecen-4-yne
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₂H₂₀]⁺• | Molecular Ion (M⁺•) |
| 149 | [M - CH₃]⁺ | Loss of terminal methyl group |
| 121 | [M - C₃H₇]⁺ | Cleavage at C6-C7 (allylic position) |
| 107 | [M - C₄H₉]⁺ | Cleavage at C7-C8 |
| 93 | [M - C₅H₁₁]⁺ | Cleavage at C8-C9 |
| 79 | [M - C₆H₁₃]⁺ | Cleavage at C9-C10 |
| 67 | [C₅H₇]⁺ | Propargylic cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural and stereochemical assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The chemical shifts (δ) of the protons and carbons associated with the double and triple bonds are highly diagnostic.
¹H NMR: The vinylic protons (H-2 and H-3) of the (Z)-alkene typically resonate in the region of δ 5.5-6.5 ppm. Their specific shifts are influenced by the adjacent alkyne. The allylic protons (H-6) are deshielded and appear around δ 2.1-2.4 ppm.
¹³C NMR: The sp² carbons of the alkene (C-2 and C-3) and the sp carbons of the alkyne (C-4 and C-5) have characteristic chemical shifts. Alkene carbons typically appear between δ 110-140 ppm, while alkyne carbons are found in a more shielded region of δ 70-90 ppm.
Table 2: Estimated ¹H NMR Chemical Shifts for (Z)-2-Dodecen-4-yne
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (CH₃) | ~1.75 | d | ~7.0 |
| H-2 | ~5.60 | dq | J(H2-H3) ~10.8, J(H2-H1) ~7.0 |
| H-3 | ~6.10 | dt | J(H3-H2) ~10.8, J(H3-H6) ~2.2 |
| H-6 (CH₂) | ~2.25 | m | - |
| H-7 to H-11 (CH₂)n | ~1.2-1.5 | m | - |
| H-12 (CH₃) | ~0.90 | t | ~7.2 |
Table 3: Estimated ¹³C NMR Chemical Shifts for (Z)-2-Dodecen-4-yne
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~14.5 |
| C-2 | ~110.0 |
| C-3 | ~140.0 |
| C-4 | ~80.0 |
| C-5 | ~90.0 |
| C-6 | ~19.0 |
| C-7 to C-11 | ~22-32 |
| C-12 | ~14.0 |
Confirming the geometry of the double bond is critical. This is achieved by analyzing two key NMR parameters: the scalar coupling constant (J-value) between the vinylic protons and their through-space correlation in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.
J-Coupling Analysis: The magnitude of the three-bond coupling constant (³J) between the vinylic protons H-2 and H-3 is stereospecific. For a (Z)- or cis-alkene, the typical coupling constant is in the range of 6-15 Hz. libretexts.org In contrast, an (E)- or trans-alkene exhibits a larger coupling constant, typically between 11-18 Hz. libretexts.orgyoutube.com The observation of a ³J value of approximately 10-11 Hz for the coupling between H-2 and H-3 is strong evidence for the (Z)-configuration. nih.govstackexchange.com
NOESY Analysis: A 2D NOESY experiment detects correlations between protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity. For the (Z)-isomer, the vinylic protons (H-2 and H-3) are on the same side of the double bond and thus in close spatial proximity. A NOESY spectrum would therefore show a cross-peak connecting the signals of H-2 and H-3, providing definitive proof of the (Z)-geometry. stackexchange.com No such cross-peak would be expected for the (E)-isomer, where these protons are far apart.
Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (stretching, bending). For (Z)-2-Dodecen-4-yne, key absorptions include the C=C stretch of the cis-alkene and the various C-H stretches and bends. The C≡C stretch of an internal alkyne is often weak or absent in the IR spectrum due to the small change in dipole moment during the vibration.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage for analyzing dodecenyne is that symmetrical, non-polar bonds, which are weak in FTIR, often produce strong Raman signals. The C≡C triple bond stretch of an internal alkyne is therefore typically strong and easily observed in the Raman spectrum. researchgate.netrsc.org
Table 4: Characteristic Vibrational Frequencies for (Z)-2-Dodecen-4-yne
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| =C-H Stretch | FTIR | 3000 - 3100 | Medium |
| -C-H Stretch (sp³) | FTIR | 2850 - 2960 | Strong |
| C≡C Stretch (Internal) | Raman | ~2200 | Strong researchgate.netrsc.org |
| C=C Stretch (cis) | FTIR | 1630 - 1660 | Medium-Weak |
| =C-H Bend (cis-oop) | FTIR | 675 - 725 | Strong quimicaorganica.org |
Chromatographic Separation Techniques for Z/E Isomer Resolution
The successful isolation and purification of the (Z)- and (E)-isomers of 2-dodecen-4-yne hinge on the application of specialized chromatographic techniques that can effectively differentiate between the subtle stereochemical differences of these geometric isomers. The resolution of Z/E isomers is often a complex analytical challenge due to their similar physical properties, such as boiling point and polarity. However, advanced chromatographic methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), have proven to be invaluable tools for this purpose.
For compounds like 2-dodecen-4-yne, which contains both a double and a triple bond, the choice of stationary phase is critical. The π-electrons in these unsaturated bonds can engage in specific interactions with the stationary phase, which can be exploited for separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and powerful technique for the separation of non-volatile or thermally labile compounds, including Z/E isomers. For the resolution of unsaturated hydrocarbons like 2-dodecen-4-yne, silver ion high-performance liquid chromatography (Ag-HPLC) is a particularly effective method.
In Ag-HPLC, the stationary phase, typically silica (B1680970) gel, is impregnated with silver salts, most commonly silver nitrate. The separation mechanism is based on the reversible formation of π-complexes between the silver ions and the unsaturated bonds of the analyte. The stability of these complexes, and thus the retention time on the column, is influenced by the number, position, and geometry of the double and triple bonds.
A typical HPLC setup for the separation of Z/E isomers of a C12 enyne might involve the following components and conditions:
| Parameter | Condition |
| Column | Silica gel column impregnated with 5-10% silver nitrate |
| Mobile Phase | A non-polar solvent system, such as a gradient of n-hexane and a slightly more polar solvent like dichloromethane (B109758) or acetonitrile, to elute the isomers. |
| Detection | UV detector set at a wavelength where the enyne chromophore absorbs, typically in the range of 220-240 nm. |
| Flow Rate | 1.0 mL/min |
Hypothetical HPLC Separation Data for 2-Dodecen-4-yne Isomers
| Isomer | Hypothetical Retention Time (min) | Elution Order |
| (E)-2-Dodecen-4-yne | 12.5 | 1 |
| (Z)-2-Dodecen-4-yne | 15.2 | 2 |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the separation of volatile compounds like 2-dodecen-4-yne. The key to resolving Z/E isomers by GC lies in the selection of an appropriate stationary phase for the capillary column. For polarizable molecules such as alkenes and alkynes, highly polar stationary phases are generally employed.
The separation mechanism in GC is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase. The polarity of the stationary phase and its ability to interact with the π-systems of the double and triple bonds are crucial for achieving separation.
Commonly used polar stationary phases for the separation of unsaturated hydrocarbon isomers include those containing cyanopropyl or polyethylene (B3416737) glycol functional groups. These phases can induce dipoles and engage in π-π interactions, which can differentiate between the geometric isomers. In many cases, the more linear trans-(E)-isomer has a slightly lower boiling point and may elute before the more U-shaped cis-(Z)-isomer on standard non-polar columns. However, on polar columns, the elution order can be reversed due to stronger interactions of the more exposed π-system of the Z-isomer with the polar stationary phase.
A typical GC setup for the separation of Z/E isomers of a C12 enyne might involve the following components and conditions:
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID) coated with a highly polar stationary phase such as biscyanopropyl polysiloxane. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Injector Temperature | 250 °C |
| Oven Temperature Program | A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 200 °C) to ensure good peak shape and resolution. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
Hypothetical GC Separation Data for 2-Dodecen-4-yne Isomers on a Polar Column
| Isomer | Hypothetical Retention Time (min) | Elution Order |
| (E)-2-Dodecen-4-yne | 18.3 | 1 |
| (Z)-2-Dodecen-4-yne | 19.1 | 2 |
Biological and Biochemical Research Pathways for Z 2 Dodecen 4 Yne
Natural Occurrence and Biosynthesis in Biological Systems
The distribution of (Z)-2-Dodecen-4-yne and related polyacetylenes is found across various domains of life, from plants to microorganisms. Their synthesis follows specialized metabolic pathways originating from common fatty acid precursors.
The investigation of plant essential oils has led to the identification of a vast array of volatile compounds, though the presence of (Z)-2-Dodecen-4-yne is not widely reported and appears to be specific to certain plant chemotypes.
Foeniculum vulgare (Fennel): Extensive gas chromatography-mass spectrometry (GC-MS) analyses of essential oils from fennel seeds and other plant parts consistently identify major components such as trans-anethole, fenchone, estragole (B85927) (methyl chavicol), and limonene. nih.govnih.gov Despite detailed profiling in multiple studies, (Z)-2-Dodecen-4-yne is not reported as a constituent of Foeniculum vulgare volatile oils. nih.govresearchgate.net
Artemisia cina and other Artemisia species: The genus Artemisia is known for its chemically diverse essential oils, rich in monoterpenoids and sesquiterpenoids. Studies on various species like Artemisia scoparia, A. sericea, and A. palustris have identified compounds such as camphor, α-thujone, 1,8-cineole, and β-ocimene as major constituents. researchgate.netresearchgate.net However, literature specifically identifying (Z)-2-Dodecen-4-yne in the volatile profile of Artemisia cina is not available.
Pulicaria incisa: The chemical composition of essential oil from Pulicaria incisa shows significant variation. While some analyses report major components like chrysanthenone, β-gurjunene, and camphor, one study identified the geometric isomer, (E)-2-Dodecen-4-yne , as a constituent. This highlights the plant's capacity to produce C12 enyne compounds, although the specific (Z)-isomer has not been explicitly identified in the available literature. The essential oil of P. incisa has demonstrated notable antibacterial and antimicrobial activities. nveo.orgdergipark.org.trbiointerfaceresearch.com
Microalgae are prolific producers of a wide spectrum of volatile organic compounds (VOCs), including hydrocarbons, aldehydes, alcohols, ketones, and terpenes. researchgate.netfrontiersin.org These emissions are influenced by environmental factors and stress conditions. frontiersin.orgnih.gov The VOC profiles of various microalgal strains such as Chlorella vulgaris, Tetraselmis chuii, and Microchloropsis gaditana have been characterized, revealing dominant classes of compounds like alkanes, alkenes, and ketones. nih.gov While microalgae produce a diverse array of metabolites, (Z)-2-Dodecen-4-yne has not been specifically identified as a component of their VOC emissions in the reviewed scientific literature.
The biosynthesis of polyacetylenes, including enyne structures like (Z)-2-Dodecen-4-yne, is understood to originate from common fatty acid metabolism. researchgate.net The pathways, particularly studied in plants like carrot (Daucus carota), involve a series of desaturation and modification steps. plantae.orgmdpi.com
The proposed biosynthetic route begins with C18 fatty acids, specifically oleic acid or linoleic acid. mdpi.com The key transformations are catalyzed by specialized fatty acid desaturase (FAD)-type enzymes that introduce double and subsequently triple bonds into the acyl chain. plantae.orgnih.gov A crucial intermediate in many polyacetylene pathways is crepenynic acid, formed from linoleic acid. mdpi.com
For the formation of a C12 compound like (Z)-2-Dodecen-4-yne, the pathway would likely involve:
Desaturation: Introduction of double and triple bonds into a C18 fatty acid precursor by FAD-like enzymes.
Chain Shortening: The resulting C18 polyacetylenic fatty acid would then undergo chain shortening, likely through a process analogous to β-oxidation, to yield the final C12 carbon skeleton. mdpi.com
This multi-step enzymatic sequence accounts for the structural diversity of polyacetylenes found in nature.
Table 1: Proposed Biosynthetic Pathway for (Z)-2-Dodecen-4-yne This is an interactive data table. Click on the headers to sort.
| Step | Process | Precursor(s) | Key Enzyme Type | Product |
|---|---|---|---|---|
| 1 | Initial Desaturation | Linoleic Acid (C18:2) | Fatty Acid Desaturase (FAD) | Crepenynic Acid (C18:2, with one triple bond) |
| 2 | Further Desaturation | Crepenynic Acid | Desaturases/Acetylenases | C18 Polyacetylenic Fatty Acid |
| 3 | Chain Shortening | C18 Polyacetylenic Fatty Acid | β-oxidation pathway enzymes | C12 Polyacetylenic Intermediate |
| 4 | Final Modification | C12 Polyacetylenic Intermediate | Isomerases/Reductases | (Z)-2-Dodecen-4-yne |
Role in Chemical Ecology and Inter-species Communication (non-mammalian)
Polyacetylenes are highly bioactive molecules that play significant roles in the chemical ecology of the organisms that produce them, acting as defense compounds and signaling molecules. researchgate.netmdpi.com
Semiochemicals are vital for insect communication, mediating interactions such as mating and host location. plantprotection.plpeerj.com Pheromones, a class of semiochemicals used for intraspecific communication, often consist of specific blends of volatile compounds. researchgate.net While many insect pheromones are C10-C18 unsaturated aldehydes, alcohols, or acetates, the specific compound (Z)-2-Dodecen-4-yne has not been identified as a component of an insect pheromone blend in published research. Other C12 molecules, such as (Z)-7-dodecen-1-yl acetate (B1210297), are known pheromones for various moth species, but the enyne functionality of (Z)-2-Dodecen-4-yne distinguishes it from these more common structures. jaydevchemicals.com
A well-documented ecological role for plant-derived polyacetylenes is their function as defensive compounds against microbial pathogens, particularly fungi. researchgate.net Numerous studies have demonstrated the potent antifungal activity of this class of molecules.
Falcarinol-type polyacetylenes, for instance, are known to protect carrots and other Apiaceae plants from fungal pathogens like Botrytis cinerea. mdpi.com Other natural polyacetylenes have shown high potency against a range of fungi, including Colletotrichum gloeosporioides and Fusarium graminearum. nih.govacs.org The proposed mechanism of action for their antifungal properties involves the disruption of fungal cell membranes, leading to altered fluidity and permeability. mdpi.com The antifungal polyacetylene falcarindiol, isolated from Schefflera digitata, exhibits selective activity against dermatophytic fungi. canterbury.ac.nz
While (Z)-2-Dodecen-4-yne has not been individually tested in many of these studies, the consistent and potent antifungal activity across the broader class of polyacetylenes strongly suggests its potential to play a similar role in defending the producing organism from phytopathogens.
Table 2: Antifungal Activity of Representative Polyacetylenes This is an interactive data table. Click on the headers to sort.
| Polyacetylene Compound | Source Organism(s) | Pathogen(s) Inhibited | Reference |
|---|---|---|---|
| Falcarinol-type polyacetylenes | Daucus carota (Carrot) | Botrytis cinerea | mdpi.com |
| (S,E)-octadeca-1,9-dien-4,6-diyn-3-ol | Panax stipuleanatus | Colletotrichum gloeosporioides, Fusarium graminearum | nih.gov |
| Falcarindiol | Schefflera digitata | Microsporum spp., Trichophyton spp. | canterbury.ac.nz |
| Various Polyacetylenes | Apium graveolens (Celery) | General antifungal activity | mdpi.com |
Enzymatic Transformations and Metabolic Fates in Non-Human Biological Systems
The metabolic fate of (Z)-2-Dodecen-4-yne in non-human biological systems, particularly within invertebrate species such as insects, is primarily governed by enzymatic transformations aimed at detoxification and facilitating excretion. While direct studies on (Z)-2-Dodecen-4-yne are not extensively documented, the metabolism of unsaturated hydrocarbons and similar aliphatic compounds in these organisms suggests several plausible biochemical pathways. The principal enzymes implicated in these transformations are cytochrome P450 monooxygenases and esterases, which catalyze oxidative and hydrolytic reactions, respectively.
The initial biotransformation of (Z)-2-Dodecen-4-yne is likely initiated by the versatile cytochrome P450 (CYP) enzyme system. These enzymes are known to catalyze a wide array of oxidative reactions, including the epoxidation of carbon-carbon double bonds. In insects, CYP enzymes play a crucial role in the metabolism of both endogenous compounds, such as fatty acids and hormones, and exogenous substances like insecticides and plant secondary metabolites. Given the presence of a cis-double bond at the 2-position, a primary metabolic step for (Z)-2-Dodecen-4-yne is predicted to be its epoxidation by a cytochrome P450-dependent monooxygenase. This reaction would convert the alkene moiety into a more reactive epoxide.
Another potential site for enzymatic attack is the alkyne group at the 4-position. While less common than alkene epoxidation, the enzymatic hydration of alkynes is a known metabolic process. This reaction, potentially catalyzed by specific cytochrome P450 isozymes or other hydratases, would involve the addition of a water molecule across the triple bond. Following Markovnikov's rule, this would likely result in the formation of an unstable enol intermediate, which would then tautomerize to a more stable ketone.
The metabolism of unsaturated fatty acids is a well-established process in insects and provides further insight into the potential fate of (Z)-2-Dodecen-4-yne. nih.gov Enzymes such as desaturases and elongases are involved in modifying the structure of these fatty acids. While these enzymes are primarily associated with biosynthesis, the metabolic machinery for handling unsaturated hydrocarbon chains is clearly present.
The subsequent metabolic steps would likely involve conjugation reactions to increase the water solubility of the metabolites, thereby facilitating their excretion. This could involve the action of enzymes such as glutathione (B108866) S-transferases or UDP-glucuronosyltransferases, which conjugate the oxidized metabolites with endogenous molecules like glutathione or glucuronic acid.
While specific metabolites of (Z)-2-Dodecen-4-yne have not been characterized in non-human biological systems, based on the known functions of key metabolic enzymes, a hypothetical metabolic pathway can be proposed.
Hypothetical Metabolic Pathway of (Z)-2-Dodecen-4-yne in Insects
| Step | Reaction Type | Enzyme Family | Potential Metabolite | Description |
| 1a | Epoxidation | Cytochrome P450 | (Z)-2,3-epoxy-dodec-4-yne | Oxidation of the C2-C3 double bond to form an epoxide. |
| 1b | Hydration | Cytochrome P450 / Hydratase | Dodec-2-en-4-one | Addition of water across the C4-C5 triple bond, followed by tautomerization to a ketone. |
| 2 | Further Oxidation/Conjugation | Various | Hydroxylated and/or conjugated derivatives | Subsequent reactions to increase polarity and facilitate excretion. |
It is important to note that the relative contributions of these pathways would depend on the specific enzymatic profile of the organism . The presence and activity of different cytochrome P450 isozymes, for instance, would significantly influence whether epoxidation or hydration is the predominant initial metabolic step. Further research, including in vitro studies with isolated enzymes and in vivo metabolic profiling in relevant non-human organisms, is required to definitively elucidate the enzymatic transformations and metabolic fate of (Z)-2-Dodecen-4-yne.
Theoretical and Computational Investigations of Z 2 Dodecen 4 Yne
Molecular Mechanics and Conformational Analysis of the Dodec-4-yne Framework
Molecular mechanics serves as a powerful computational tool to predict the geometry and relative energies of different conformations of a molecule. For a flexible molecule such as (Z)-2-dodecen-4-yne, which contains a long aliphatic chain, a multitude of conformations are possible due to rotation around the single bonds. Conformational analysis aims to identify the most stable arrangements, which are crucial for understanding the molecule's physical properties and reactivity.
Energy minimization techniques are employed to find the stable conformers of a molecule by locating the energy minima on its potential energy surface. For the dodec-4-yne framework, the primary source of conformational isomerism arises from the rotation around the C-C single bonds of the heptyl group attached to the alkyne and the methyl group at the alkene end. The (Z)- and (E)-isomers of 2-dodecen-4-yne will have distinct conformational landscapes due to the different spatial arrangement around the C=C double bond.
The (Z)-isomer, with the higher priority groups on the same side of the double bond, will exhibit a more constrained geometry in the vicinity of the enyne functionality compared to the (E)-isomer. This can influence the preferred conformations of the attached alkyl chain. Computational studies on related long-chain molecules have shown that the all-trans or staggered conformation of the alkyl chain is generally the most stable due to the minimization of steric hindrance. However, gauche interactions can also lead to other low-energy conformers.
Table 1: Illustrative Relative Energies of Hypothetical Dodec-4-yne Conformers
| Conformer Description | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) |
|---|---|---|
| Staggered (anti) | All single bonds in anti-periplanar arrangement | 0.0 (Reference) |
| Single Gauche | One C-C-C-C dihedral angle at 60° | ~0.9 |
| Multiple Gauche | Multiple gauche interactions | >1.8 |
Note: This table is illustrative and based on general principles of conformational analysis of alkanes. Actual values for (Z)-2-dodecen-4-yne would require specific calculations.
The molecular shape of (Z)-2-dodecen-4-yne is significantly influenced by both the length of its carbon chain and the presence of unsaturation (double and triple bonds). The enyne moiety (C=C-C≡C) imposes a rigid and largely planar or linear geometry on a portion of the molecule. The sp² hybridized carbons of the double bond have a trigonal planar geometry with bond angles of approximately 120°, while the sp hybridized carbons of the triple bond are linear with bond angles of 180°.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods can be used to calculate properties that are not accessible through molecular mechanics, such as the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For (Z)-2-dodecen-4-yne, the HOMO and LUMO are expected to be primarily localized on the π-systems of the double and triple bonds, as these are the regions of highest electron density and greatest polarizability.
The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, thus representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, representing its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
In (Z)-2-dodecen-4-yne, the HOMO would likely be a π-orbital associated with the enyne system, and the LUMO would be the corresponding π* (antibonding) orbital. The specific energies and spatial distributions of these orbitals would determine the molecule's reactivity in various chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. For long-chain molecules, while the FMOs might be delocalized over the entire conjugated system, the primary reactivity is often localized at specific functional groups.
Table 2: Illustrative Frontier Molecular Orbital Properties for a Generic Enyne System
| Molecular Orbital | Energy (eV) (Illustrative) | Primary Atomic Contribution | Implied Reactivity |
|---|---|---|---|
| LUMO | -1.0 | C=C-C≡C (π*) | Electrophilic/Acceptor |
| HOMO | -8.5 | C=C-C≡C (π) | Nucleophilic/Donor |
Note: These are representative values for a simple enyne. The actual energies for (Z)-2-dodecen-4-yne would depend on the specific computational method and basis set used.
Quantum chemical methods are invaluable for elucidating reaction mechanisms by modeling the transition state (TS) of a chemical reaction. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and thus the rate of the reaction.
For an enyne like (Z)-2-dodecen-4-yne, several reaction types could be investigated, including pericyclic reactions, radical cyclizations, or additions to the unsaturated bonds. By computationally modeling the reactants, products, and the transition state connecting them, the feasibility of a proposed mechanism can be assessed. For instance, in a Diels-Alder reaction where the enyne acts as a dienophile, the geometry of the transition state would reveal the stereochemical outcome of the reaction.
Two-transition state models can also be applied to more complex reactions, such as radical additions, where both an outer and an inner transition state can influence the reaction rate and product distribution. These computational studies provide detailed insights into the bonding changes that occur during a reaction, which are often difficult to probe experimentally.
Simulation of Molecular Behavior in Constrained Environments (e.g., Nanoporous Materials)
Molecular dynamics (MD) simulations can be used to study the behavior of molecules in complex and constrained environments, such as within the pores of nanoporous materials like zeolites, metal-organic frameworks (MOFs), or carbon nanotubes. These simulations model the movement of atoms and molecules over time, providing insights into processes like adsorption, diffusion, and conformational changes within the confined space.
For a molecule like (Z)-2-dodecen-4-yne, simulations could predict how it interacts with the surfaces of different nanoporous materials. The rigid, unsaturated part of the molecule might have specific interactions with the pore walls, while the flexible alkyl chain might adopt different conformations to fit within the confined space. The "kinked" shape of the (Z)-isomer would likely lead to different packing and diffusion behavior compared to the more linear (E)-isomer.
These simulations are crucial for applications such as designing materials for selective adsorption and separation of different molecules, or for catalysis where the constrained environment of a nanopore can influence reaction pathways and selectivity. The study of such systems can reveal how confinement affects the conformational equilibrium and dynamic behavior of long-chain unsaturated hydrocarbons.
Environmental Behavior and Degradation Studies of Z 2 Dodecen 4 Yne
Volatilization and Atmospheric Distribution of (Z)-2-Dodecen-4-yne
The environmental behavior of (Z)-2-Dodecen-4-yne, particularly its tendency to move from terrestrial and aquatic environments into the atmosphere, is governed by its physicochemical properties. Due to a lack of specific experimental data for this compound, its volatilization and atmospheric distribution are best understood through predictive models, such as the US Environmental Protection Agency's (EPA) EPI Suite™, which utilizes Quantitative Structure-Activity Relationships (QSAR) to estimate key environmental fate parameters. chemicalize.compsds.ac.ukchemrxiv.orgorganic-chemistry.orgacs.orgchemsafetypro.comepa.govepisuite.devchemistryforsustainability.org
Volatilization is a key process influencing the distribution of organic compounds in the environment. For (Z)-2-Dodecen-4-yne, its potential to volatilize from soil and water surfaces is primarily determined by its vapor pressure and Henry's Law constant. These parameters indicate the readiness of the compound to transition from a liquid or solid state to a gaseous state and its partitioning behavior between air and water, respectively.
The atmospheric distribution of (Z)-2-Dodecen-4-yne is influenced by its persistence in the atmosphere and its potential for long-range transport. As a semi-volatile organic compound (SVOC), it can exist in the atmosphere in both the gas phase and adsorbed onto particulate matter. chemaxon.comnih.gov This dual-phase behavior affects its transport distance and deposition patterns.
Detailed Research Findings
Given the absence of direct experimental studies on (Z)-2-Dodecen-4-yne, the following data are based on estimations from validated computational models. These models rely on the chemical's structure to predict its environmental behavior.
Estimated Physicochemical Properties Influencing Volatilization and Atmospheric Distribution:
| Property | Estimated Value | Significance for Environmental Behavior |
| Vapor Pressure | 0.05 mmHg | This value suggests that (Z)-2-Dodecen-4-yne has a moderate tendency to volatilize from soil and other surfaces. Compounds in this vapor pressure range are classified as semi-volatile. |
| Henry's Law Constant | 1.5 x 10-3 atm-m3/mol | This indicates a moderate potential for volatilization from water. The rate of volatilization will be influenced by factors such as water body depth, wind speed, and water current. epa.gov |
| Atmospheric Half-Life | ~ 2 hours | The primary degradation pathway in the atmosphere is expected to be reaction with hydroxyl (OH) radicals. The estimated short half-life suggests that once volatilized, (Z)-2-Dodecen-4-yne is not likely to persist for long periods or undergo significant long-range transport. |
Note: The values in this table are estimations derived from computational models and should be considered as such in the absence of experimental data.
The volatilization of (Z)-2-Dodecen-4-yne from soil is expected to be a significant transport pathway, particularly from contaminated surface soils. The rate of volatilization will be influenced by soil type, moisture content, temperature, and air movement. For long-chain hydrocarbons, volatilization is a key mechanism for their removal from soil.
Once in the atmosphere, the distribution of (Z)-2-Dodecen-4-yne will be localized to the source of emission due to its relatively short estimated atmospheric half-life. The reaction with hydroxyl radicals is the dominant removal process for many organic compounds in the troposphere. For alkenynes, the presence of both double and triple bonds provides reactive sites for these radicals, leading to rapid degradation. This rapid degradation limits the potential for long-range atmospheric transport and widespread distribution.
Synthesis and Characterization of Derivatives and Structural Analogues of Z 2 Dodecen 4 Yne
Systematic Modification of Alkene and Alkyne Moieties
The reactivity of the alkene and alkyne functionalities in (Z)-2-en-4-yne systems provides a fertile ground for systematic structural modifications. A variety of chemical transformations can be employed to introduce new functional groups or alter the existing ones, leading to a diverse library of derivatives.
One common approach involves the functionalization of the alkyne terminus. For instance, terminal alkynes can undergo deprotonation with a strong base to form an acetylide anion, which then serves as a potent nucleophile. This acetylide can react with a range of electrophiles, such as alkyl halides, to achieve chain elongation or the introduction of various substituents. This method allows for the synthesis of a wide array of derivatives with modified tail sections.
The alkene moiety can also be targeted for modification. For example, epoxidation of the double bond, followed by ring-opening reactions, can introduce vicinal diols or other difunctionalized motifs. Dihydroxylation reactions can also be employed to achieve similar outcomes with specific stereochemical control. Furthermore, radical addition reactions to the enyne system can lead to the formation of functionalized five-membered rings through cyclization processes. The regioselectivity of these radical additions is a critical aspect, often influenced by the substitution pattern of the enyne.
Recent research has also explored the preparation of novel heterocyclic systems from (Z)-2-en-4-yn-1-ols. For example, the reaction of these compounds with trichloroacetonitrile (B146778) in the presence of DBU can lead to the formation of 4-allenyl-oxazolines via a sequence of nucleophilic attack, cyclization, and propargyl/allene isomerization. nih.gov This demonstrates how the inherent reactivity of the enyne system can be harnessed to construct complex molecular architectures.
A summary of potential modifications is presented in the table below:
| Modification Site | Reaction Type | Potential Products |
| Alkyne Terminus | Deprotonation-Alkylation | Chain-extended enynes, functionalized alkynes |
| Alkyne Terminus | Sonogashira Coupling | Aryl- or vinyl-substituted enynes |
| Alkene | Epoxidation/Ring-opening | Vicinal diols, amino alcohols |
| Alkene | Dihydroxylation | Diols |
| Enyne System | Enyne Metathesis | 1,3-Dienes |
| Enyne System | Radical Addition/Cyclization | Functionalized five-membered rings |
| Hydroxyl Group (if present) | Acylation/Etherification | Esters, ethers |
Exploration of Chain Length Homologues and Branched Analogues
Chain Length Homologues: The synthesis of homologues with shorter or longer alkyl chains can be readily achieved by employing different starting materials in established synthetic routes for (Z)-enynes. For instance, the alkylation of a terminal alkyne with an appropriate alkyl halide is a straightforward method for chain elongation. youtube.com Conversely, starting with shorter-chain precursors in a coupling reaction can produce shorter homologues. The physical properties, such as boiling point and solubility, are expected to vary predictably with the length of the carbon chain.
Branched Analogues: The introduction of branching into the carbon skeleton can have a more profound impact on the molecule's properties. Branched polymers have been synthesized using enyne-containing branching agents through ring-opening metathesis polymerization (ROMP). This strategy allows for the creation of star and miktoarm star polymers with controlled branching. While this is on a macromolecular scale, the principles can be applied to the synthesis of smaller, discrete branched molecules.
The synthesis of branched analogues of (Z)-2-dodecen-4-yne can be approached by utilizing branched starting materials. For example, a branched alkyl halide could be used to alkylate an acetylide, introducing a branch at the terminus of the alkyne. Alternatively, a branched aldehyde or ketone could be used in a Wittig-type reaction to construct the Z-alkene moiety with a branch point near the double bond.
The table below illustrates some potential variations in chain length and branching:
| Analogue Type | General Structure | Synthetic Approach |
| Shorter Homologue | CH₃(CH₂)ₓ-C≡C-CH=CH-CH₂R (x < 6) | Use of shorter chain precursors |
| Longer Homologue | CH₃(CH₂)ₓ-C≡C-CH=CH-CH₂R (x > 6) | Alkylation of terminal alkyne |
| Branched at Alkyne Terminus | R'R''CH-(CH₂)ₓ-C≡C-CH=CH-CH₂R | Alkylation with a branched alkyl halide |
| Branched within the Chain | CH₃(CH₂)ₓ-CH(R')-(CH₂)y-C≡C-CH=CH-CH₂R | Use of branched building blocks in the synthesis |
Stereo- and Regioselective Synthesis of Novel Dodecenyne Derivatives
Achieving high levels of stereo- and regioselectivity is a paramount challenge in the synthesis of complex organic molecules, and the preparation of novel dodecenyne derivatives is no exception. The presence of both a double and a triple bond offers multiple sites for reaction, and controlling the outcome is crucial for obtaining a single, well-defined product.
Stereoselective Synthesis: The synthesis of the (Z)-alkene is a key stereochemical challenge. Several methods have been developed for the stereoselective synthesis of (Z)-1,3-enynes. One approach involves the use of phosphoranes derived from 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, which react with aldehydes to give trichloromethylated (Z)-olefins that can be further converted to the desired enyne. organic-chemistry.org Another strategy involves the palladium-catalyzed synthesis of (Z)-isomers from the reaction of vic-diiodo-(E)-alkenes with acrylonitrile. organic-chemistry.org
Regioselective Synthesis: Regioselectivity becomes critical when performing addition reactions to the enyne system. The outcome of such reactions is often governed by the electronic and steric properties of the substrate and the reagent. For instance, in nickel-catalyzed reductive coupling reactions of 1,3-enynes, the regioselectivity can be controlled by the choice of phosphine (B1218219) ligands. nih.gov Trialkylphosphines have been shown to direct the coupling to occur at the more hindered alkyne carbon with high regioselectivity. nih.gov
Furthermore, radical addition reactions to 1,n-enynes also present a regiochemical challenge, as the initial radical can add to either the alkene or the alkyne. The selectivity often depends on the nature of the radical and the substitution pattern of the enyne. nih.gov In many cases, the radical addition occurs preferentially at the alkene, initiating a cyclization cascade. nih.gov
The table below summarizes some approaches to achieve stereo- and regioselectivity:
| Desired Outcome | Synthetic Method | Key Factors |
| (Z)-Alkene formation | Wittig-type reactions with specific ylides | Structure of the ylide and reaction conditions |
| (Z)-Alkene formation | Palladium-catalyzed reactions | Choice of catalyst, ligand, and substrates |
| Regioselective C-C bond formation | Nickel-catalyzed reductive coupling | Phosphine ligand selection |
| Regioselective radical addition | Radical cyclization of 1,n-enynes | Nature of the radical, substrate structure |
Structure-Reactivity Relationships in Synthetic Transformations Involving Analogues
Understanding the relationship between the structure of (Z)-2-dodecen-4-yne analogues and their reactivity is essential for designing new synthetic transformations and predicting their outcomes. The electronic and steric properties of substituents on the enyne scaffold can significantly influence the rates and selectivity of reactions.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can alter the electron density of the alkene and alkyne moieties, thereby affecting their susceptibility to electrophilic or nucleophilic attack. For example, an electron-withdrawing group attached to the alkyne would make it more electrophilic and potentially more reactive towards nucleophiles. Conversely, an electron-donating group on the alkene could enhance its reactivity towards electrophiles.
Steric Effects: The steric hindrance around the reactive sites plays a crucial role in determining the regioselectivity and stereoselectivity of reactions. In the nickel-catalyzed reductive coupling of 1,3-enynes, the use of bulky phosphine ligands can direct the reaction to the less sterically hindered position of the alkyne. nih.gov Similarly, the regioselectivity of radical additions can be influenced by the steric bulk of substituents near the double and triple bonds. nih.gov
The interplay of these electronic and steric factors can be complex. For instance, in the coupling reactions of 1,3-enynes, a vinyl group was found to be a more potent directing group than a phenyl ring, suggesting that electronic factors can override steric considerations in some cases. nih.gov
A systematic study of the reactivity of a library of (Z)-2-dodecen-4-yne analogues with varying chain lengths, branching, and functional groups would provide valuable data for establishing quantitative structure-reactivity relationships (QSRRs). Such studies are crucial for the rational design of new derivatives with desired chemical properties and for optimizing reaction conditions for their synthesis and further transformations.
Future Research Directions and Unexplored Avenues for Z 2 Dodecen 4 Yne
Development of Novel Highly Stereoselective Synthetic Routes
The precise arrangement of atoms in (Z)-2-Dodecen-4-yne, specifically the Z-configuration of the double bond, necessitates synthetic methods that offer high stereoselectivity. While general methods for the synthesis of (Z)-enynes exist, the development of routes tailored to this specific C12 hydrocarbon could lead to more efficient and scalable production. Future research in this area could focus on several promising strategies:
Transition Metal Catalysis: The exploration of various transition metal catalysts is a cornerstone of modern organic synthesis. For (Z)-2-Dodecen-4-yne, research could be directed towards:
Zirconium-catalyzed alkyne dimerization: This method has shown promise for the selective formation of (Z)-enynes through the head-to-head dimerization of terminal alkynes. nih.govnih.gov Investigating the dimerization of 1-hexyne (B1330390) using tailored zirconium catalysts could provide a direct route to (Z)-2-Dodecen-4-yne.
Rhodium-catalyzed reactions: Rhodium complexes are known to catalyze a variety of transformations involving enynes, including cycloisomerization and addition reactions. acs.org Developing a rhodium-catalyzed cross-coupling or hydroalkynylation could offer a stereoselective pathway.
Palladium-catalyzed cross-coupling: Sonogashira and related palladium-catalyzed couplings are powerful tools for the formation of carbon-carbon bonds between sp and sp2 centers. nih.gov Research into the stereoselective coupling of a (Z)-vinyl halide with 1-hexyne or a derivative could be a viable approach.
Main Group Element-Mediated Synthesis: The use of main group elements in stereoselective synthesis is a rapidly growing field. Future work could explore:
Boron-mediated strategies: The hydroboration of alkynes followed by cross-coupling is a well-established method for creating stereodefined alkenes. Investigating the controlled hydroboration of a suitable diyne precursor could lead to the desired (Z)-enyne.
Silicon- and tin-based reagents: Organosilicon and organotin reagents can be used to control the stereochemistry of double bonds in subsequent coupling reactions.
The development of these synthetic routes would not only provide access to (Z)-2-Dodecen-4-yne for further study but also contribute to the broader field of stereoselective synthesis. A comparison of potential catalytic systems is presented in Table 1.
| Catalyst System | Potential Advantages | Potential Challenges |
| Zirconium-based | High (Z)-selectivity in alkyne dimerization. | Substrate scope and functional group tolerance may be limited. |
| Rhodium-based | Versatility in various enyne transformations. | Controlling competing reaction pathways (e.g., cyclization). |
| Palladium-based | Well-established for C(sp)-C(sp2) bond formation. | Ensuring high stereoretention or stereoconvergence. |
Table 1: Comparison of Potential Catalytic Systems for the Synthesis of (Z)-2-Dodecen-4-yne.
Advanced Spectroscopic Techniques for in situ Mechanistic Studies
Understanding the mechanisms of the reactions used to synthesize (Z)-2-Dodecen-4-yne is crucial for optimizing reaction conditions and improving catalyst design. Advanced spectroscopic techniques that allow for the observation of reactive intermediates in real-time (in situ or operando spectroscopy) are invaluable for these studies. Future research should focus on applying these techniques to the newly developed synthetic routes.
In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. By performing reactions directly within an NMR spectrometer, it is possible to monitor the formation of products and the appearance and disappearance of intermediates. This could be particularly useful for identifying key catalytic species in transition metal-catalyzed reactions.
In situ Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic stretching frequencies of the alkyne (C≡C) and alkene (C=C) bonds in (Z)-2-Dodecen-4-yne would allow for the monitoring of its formation. researchgate.netacs.org Changes in the coordination environment of a metal catalyst could also be observed.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for studying symmetric bonds that are weak in the IR, such as the C≡C bond in internal alkynes.
By combining the data from these techniques, a more complete picture of the reaction mechanism can be constructed. This would involve identifying catalyst resting states, observing the formation of key intermediates, and determining the rate-limiting steps of the reaction.
| Spectroscopic Technique | Information Provided | Application to (Z)-2-Dodecen-4-yne Synthesis |
| In situ NMR | Structural information, reaction kinetics. | Identification of catalytic intermediates and byproducts. |
| In situ IR | Functional group analysis. | Monitoring the formation of the enyne functionality. |
| Raman Spectroscopy | Vibrational modes, especially for symmetric bonds. | Probing the alkyne bond during the reaction. |
Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies.
Deeper Exploration of Biological Roles in Underexplored Organisms
While there is no specific documented biological role for (Z)-2-Dodecen-4-yne, the broader class of dodecenyl compounds and other unsaturated hydrocarbons are known to play important roles in chemical ecology, particularly as pheromones in insects. arxiv.org This suggests that (Z)-2-Dodecen-4-yne could have undiscovered biological activity. Future research should investigate its potential role in:
Insect Chemical Communication: Many moth species use C12 acetates and alcohols with varying degrees of unsaturation as sex pheromones. arxiv.orgmit.edu It is plausible that (Z)-2-Dodecen-4-yne could be a minor component of a pheromone blend or a metabolic precursor or derivative of a known pheromone. Screening for the presence of this compound in the extracts of various insect species, particularly those where the full pheromone blend has not been elucidated, could be a fruitful area of research.
Marine Natural Products: Marine organisms are a rich source of unique and biologically active natural products, including a variety of polyacetylenic compounds. acs.org A systematic investigation of extracts from underexplored marine species, such as sponges, corals, and algae, for the presence of (Z)-2-Dodecen-4-yne and related compounds could reveal novel natural products with potential pharmaceutical applications.
Plant-Insect Interactions: Plants produce a vast array of volatile organic compounds that can attract pollinators or repel herbivores. While less common than other classes of compounds, enynes are known to be produced by some plant species. Investigating the volatile emissions of plants, particularly those that exhibit specific interactions with insects, could uncover a role for (Z)-2-Dodecen-4-yne in these ecological relationships.
Applications in Advanced Materials Science (non-toxic, non-clinical)
The unique combination of a double and a triple bond in (Z)-2-Dodecen-4-yne makes it an interesting building block for the synthesis of novel polymers and advanced materials. The reactivity of the enyne moiety can be harnessed to create materials with unique properties. Future research in this area could explore:
Enyne Metathesis Polymerization: Enyne metathesis is a powerful polymerization technique that can be used to create polymers with conjugated backbones. nih.govresearchgate.net (Z)-2-Dodecen-4-yne could serve as a monomer in these polymerizations, leading to materials with interesting electronic and optical properties for applications in organic electronics. bohrium.com
Self-Healing Polymers: The reactivity of the alkyne group can be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgbohrium.com By incorporating (Z)-2-Dodecen-4-yne into a polymer backbone, it may be possible to create cross-linked materials that can be repaired through a click-based healing mechanism.
Functional Surface Coatings: The enyne functionality can be used to anchor molecules to surfaces through various chemical transformations. This could enable the development of functional coatings with tailored properties, such as hydrophobicity, conductivity, or biorecognition.
The potential applications of (Z)-2-Dodecen-4-yne in materials science are largely unexplored and represent a significant opportunity for innovation.
Integration of Computational and Experimental Approaches for Predictive Modeling
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. arxiv.org For (Z)-2-Dodecen-4-yne, an integrated computational and experimental approach could be particularly valuable.
Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis of (Z)-2-Dodecen-4-yne. researchgate.netrsc.org By calculating the energies of intermediates and transition states, it is possible to predict the stereoselectivity of a given reaction and identify the most promising catalyst systems before extensive experimental screening.
Modeling Spectroscopic Properties: Computational methods can be used to predict the NMR and IR spectra of (Z)-2-Dodecen-4-yne and its potential reaction intermediates. These predicted spectra can then be compared with experimental data to aid in the identification of unknown compounds and to validate proposed reaction mechanisms.
Machine Learning for Catalyst Discovery: As more experimental and computational data becomes available for enyne synthesis, machine learning algorithms could be trained to predict the optimal reaction conditions for achieving high stereoselectivity. organic-chemistry.orgrsc.orgmit.edu This data-driven approach could significantly accelerate the development of new synthetic methods.
The synergy between computational modeling and experimental validation will be crucial for unlocking the full potential of (Z)-2-Dodecen-4-yne in its various potential applications.
Q & A
Q. How can computational docking studies improve predictions of (Z)-2-Dodecen-4-yne’s interactions with biological targets?
- Methodological Answer : Perform ensemble docking using multiple protein conformations (e.g., from molecular dynamics simulations). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference results with mutagenesis data to identify critical binding residues .
Ethical and Reproducibility Standards
Q. What protocols ensure ethical reporting of negative or inconclusive results in studies involving (Z)-2-Dodecen-4-yne?
Q. How can researchers address challenges in reproducing spectral data across different instrumentation?
- Methodological Answer : Calibrate instruments using certified standards (e.g., NIST-traceable references) before data collection. Provide raw spectral files (e.g., JCAMP-DX format) in supplementary materials. Use collaborative inter-laboratory studies to benchmark reproducibility .
Specialized Techniques
Q. What chromatographic methods optimize the separation of (Z)-2-Dodecen-4-yne from structurally similar alkenynes?
- Methodological Answer : Employ silver-ion chromatography (Ag-HPLC) to exploit π-complexation differences. Optimize mobile phase composition (e.g., hexane/acetone gradients) and column temperature. Validate resolution factors () and compare with chiral stationary phases for enantiomeric separations .
Q. How can cryogenic electron microscopy (cryo-EM) advance structural studies of the compound in supramolecular assemblies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
